molecular formula C22H20N2O3S B12316176 N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide

N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide

Cat. No.: B12316176
M. Wt: 392.5 g/mol
InChI Key: FPHCRBVZQKQXRP-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide is a complex organic compound that features a thiophene ring, a naphthalene moiety, and a phenylacetamide group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide likely involves multiple steps, including the formation of the thiophene ring, the attachment of the naphthalene group, and the final acylation to form the phenylacetamide. Typical reaction conditions might include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often involving continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency. The choice of solvents, reagents, and catalysts would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide may undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl groups or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide group.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, often involving controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiophene derivatives, naphthalene-based molecules, and phenylacetamides. Examples could be:

  • Thiophene-2-carboxamide
  • Naphthalene-2-carboxamide
  • N-phenylacetamide

Uniqueness

What sets N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide apart is its unique combination of these three moieties, which might confer specific chemical reactivity and biological activity not seen in simpler analogs.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(naphthalen-2-ylamino)-N-phenylacetamide

InChI

InChI=1S/C22H20N2O3S/c25-22(15-23-19-11-10-17-6-4-5-7-18(17)14-19)24(20-8-2-1-3-9-20)21-12-13-28(26,27)16-21/h1-14,21,23H,15-16H2

InChI Key

FPHCRBVZQKQXRP-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CNC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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